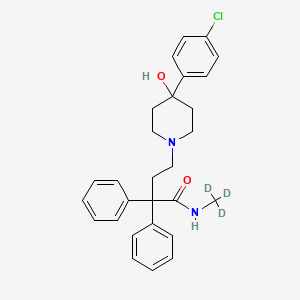
N-Desmethyl Loperamide-d3
Overview
Description
N-Desmethyl Loperamide-d3 is a deuterium-labeled derivative of N-Desmethyl Loperamide. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C28H28D3ClN2O2 and a molecular weight of 466.03 g/mol . It is often used as a reference standard in various analytical applications.
Mechanism of Action
Target of Action
N-Desmethyl Loperamide-d3 is the deuterium labeled version of N-Desmethyl Loperamide . It is structurally similar to opiate receptor agonists . The primary targets of this compound are the opioid receptors in the gut, which play a crucial role in controlling diarrhea .
Mode of Action
this compound, like its parent compound Loperamide, works by interacting with its opioid receptor targets. This interaction results in a decrease in the speed at which the contents of the gut are pushed through the intestines, allowing more time for water and electrolytes to be absorbed back into the body. This results in firmer stools that are passed less frequently .
Biochemical Pathways
The primary metabolic pathway of Loperamide is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide, including N-Desmethyl Loperamide, are pharmacologically inactive .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Loperamide. Loperamide is extensively metabolized, and its primary metabolic pathway is oxidative N-demethylation . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of gut motility. By acting on the opioid receptors in the gut, it slows down the movement of the intestinal contents, leading to increased water absorption and the formation of firmer stools .
Biochemical Analysis
Biochemical Properties
N-Desmethyl Loperamide-d3 interacts with various biomolecules, primarily as a tracer for quantitation during drug development . It is incorporated into drug molecules, potentially affecting their pharmacokinetic and metabolic profiles .
Cellular Effects
This compound’s effects on cells are primarily observed in its role as a tracer in drug development . It does not appear to directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a deuterium-labeled tracer . It does not exert direct effects at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
As a deuterium-labeled compound, it is likely stable and does not degrade significantly over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models . As a tracer, it is typically used in controlled quantities that do not produce observable effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of Loperamide, its parent compound . It interacts with the enzymes and cofactors involved in these pathways .
Transport and Distribution
As a deuterium-labeled compound, it is likely to follow the same transport and distribution patterns as its parent compound, Loperamide .
Subcellular Localization
As a deuterium-labeled compound, it is likely to be found wherever its parent compound, Loperamide, is localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethyl Loperamide-d3 can be synthesized through a variety of methods, one of the most common being the reaction of deuterated hydrogen with N-Desmethyl Loperamide . The specific reaction conditions and reagents used can vary, but typically involve the use of deuterium gas and a suitable catalyst to facilitate the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and analytical use .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Loperamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, N-Desmethyl Loperamide.
Substitution: Various substitution reactions can occur, particularly involving the chlorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions used .
Scientific Research Applications
N-Desmethyl Loperamide-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of loperamide and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for existing drugs
Comparison with Similar Compounds
Similar Compounds
Loperamide: The parent compound, used widely as an anti-diarrheal medication.
N-Desmethyl Loperamide: The non-deuterated form of N-Desmethyl Loperamide-d3.
Loperamide N-oxide: An oxidized derivative of loperamide
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N-(trideuteriomethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOPTLXEYOVARP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675812 | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189488-17-2 | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




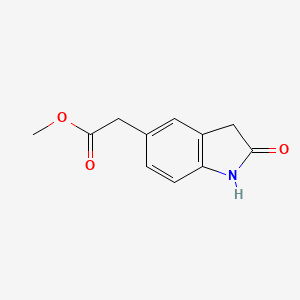

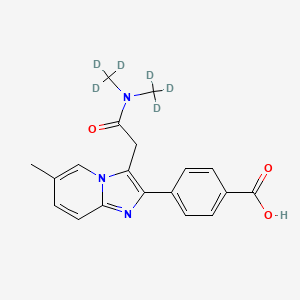
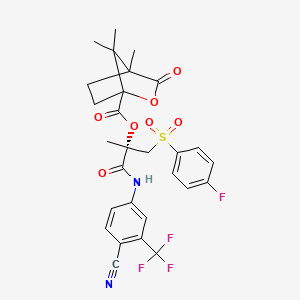
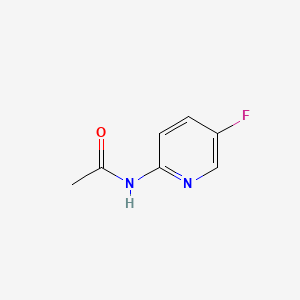
![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)
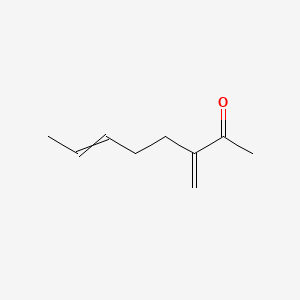

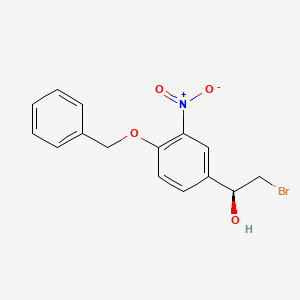
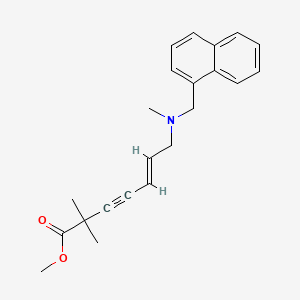
![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)
